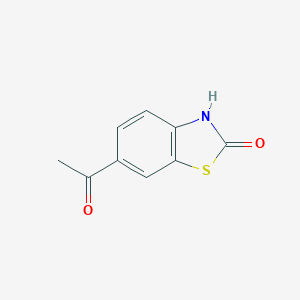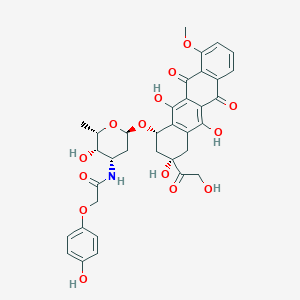
Doxorubicin-N-4-hydroxyphenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicin-N-4-hydroxyphenoxyacetamide is a novel derivative of doxorubicin, a well-known anthracycline antibiotic that has been widely used in cancer chemotherapy. Doxorubicin-N-4-hydroxyphenoxyacetamide is synthesized by modifying the chemical structure of doxorubicin, which has been shown to improve its therapeutic efficacy and reduce its toxicity.
Wirkmechanismus
The mechanism of action of Doxorubicin-N-4-hydroxyphenoxyacetamide is similar to that of doxorubicin, which involves intercalation into DNA, inhibition of topoisomerase II, and generation of free radicals. However, the hydroxyphenoxyacetamide group enhances its DNA-binding affinity and reduces its efflux from cancer cells, leading to increased cytotoxicity.
Biochemische Und Physiologische Effekte
Doxorubicin-N-4-hydroxyphenoxyacetamide has been shown to induce DNA damage, oxidative stress, and inflammation in cancer cells. It also affects various signaling pathways involved in cell proliferation, survival, and apoptosis. In addition, it has been shown to reduce the expression of multidrug resistance proteins, which are responsible for the resistance of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Doxorubicin-N-4-hydroxyphenoxyacetamide in lab experiments include its high potency, selectivity, and reduced toxicity compared to doxorubicin. However, its synthesis is complex and requires specialized skills and equipment. In addition, its stability and solubility may vary depending on the experimental conditions.
Zukünftige Richtungen
For the research on Doxorubicin-N-4-hydroxyphenoxyacetamide include the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in various cancer types and animal models. Other potential applications of Doxorubicin-N-4-hydroxyphenoxyacetamide include the treatment of infectious diseases, such as tuberculosis and malaria, and the development of imaging agents for cancer diagnosis.
Synthesemethoden
The synthesis of Doxorubicin-N-4-hydroxyphenoxyacetamide involves the modification of the chemical structure of doxorubicin by introducing a hydroxyphenoxyacetamide group at the N-4 position of the sugar moiety. This modification is achieved through a series of chemical reactions, including protection, deprotection, coupling, and deprotection steps. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Doxorubicin-N-4-hydroxyphenoxyacetamide has been extensively studied for its potential application in cancer chemotherapy. Several in vitro and in vivo studies have demonstrated its superior anticancer activity compared to doxorubicin, as well as its reduced toxicity. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
Eigenschaften
CAS-Nummer |
131089-08-2 |
|---|---|
Produktname |
Doxorubicin-N-4-hydroxyphenoxyacetamide |
Molekularformel |
C35H35NO14 |
Molekulargewicht |
693.6 g/mol |
IUPAC-Name |
N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-(4-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C35H35NO14/c1-15-30(41)20(36-24(40)14-48-17-8-6-16(38)7-9-17)10-25(49-15)50-22-12-35(46,23(39)13-37)11-19-27(22)34(45)29-28(32(19)43)31(42)18-4-3-5-21(47-2)26(18)33(29)44/h3-9,15,20,22,25,30,37-38,41,43,45-46H,10-14H2,1-2H3,(H,36,40)/t15-,20-,22-,25-,30+,35-/m0/s1 |
InChI-Schlüssel |
GNIACNJUQXXBPR-BPESXHNNSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
Andere CAS-Nummern |
131089-08-2 |
Synonyme |
doxorubicin-N-4-hydroxyphenoxyacetamide p-DPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



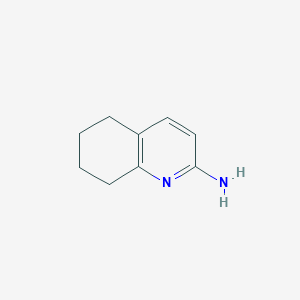
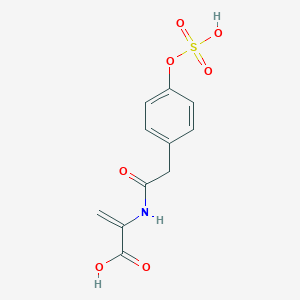
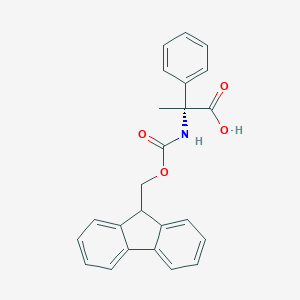
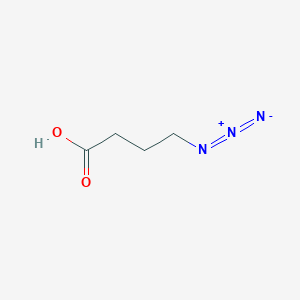
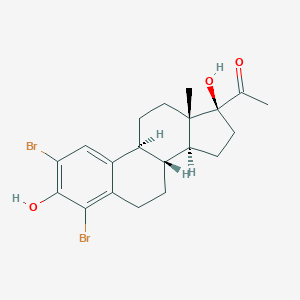
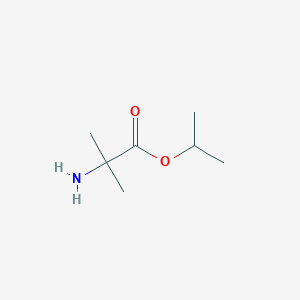

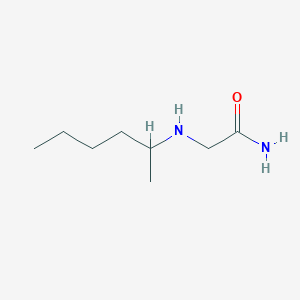
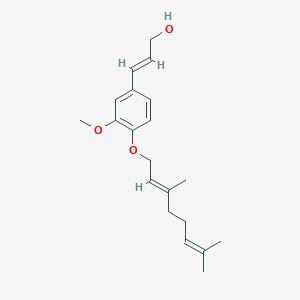



![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
